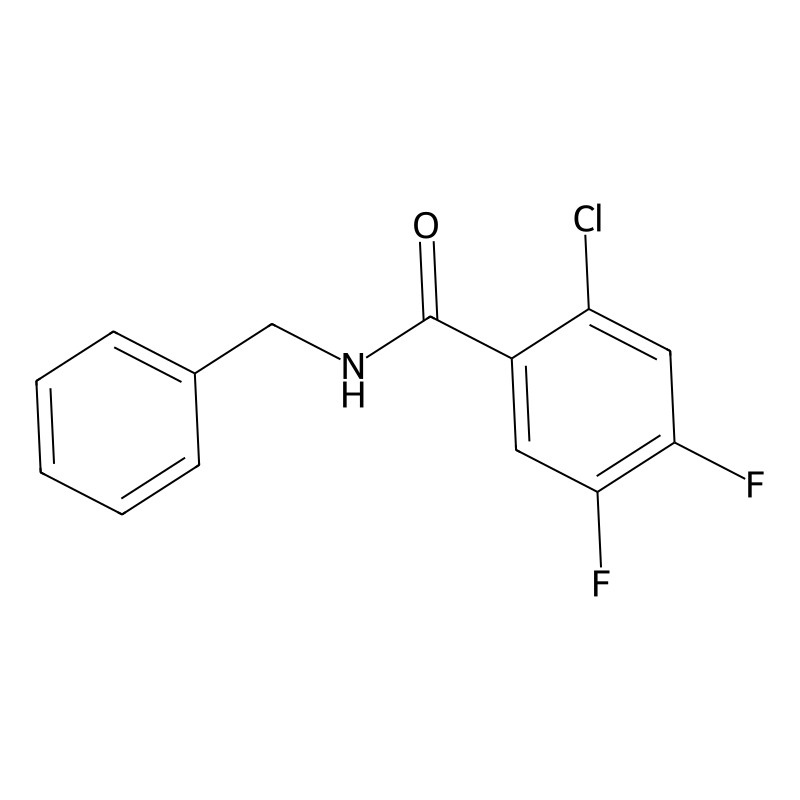

N-benzyl-2-chloro-4,5-difluorobenzamide

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

N-benzyl-2-chloro-4,5-difluorobenzamide is a chemical compound characterized by its specific structure, which includes a benzyl group, a chloro substituent, and two fluorine atoms on the benzamide moiety. This compound belongs to the class of substituted benzamides, which are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The presence of the chloro and difluoro groups enhances its reactivity and potential interactions with biological targets.

- Nucleophilic Substitution: The chlorine atom in the compound can undergo nucleophilic substitution reactions, allowing for the introduction of different nucleophiles.

- Reduction Reactions: The difluorobenzamide can be reduced to yield different derivatives, potentially altering its biological activity.

- Acylation and Alkylation: The amide group can be acylated or alkylated to create more complex structures, expanding its utility in synthetic chemistry.

The biological activity of N-benzyl-2-chloro-4,5-difluorobenzamide is influenced by its structural features. Compounds with similar structures have been studied for their pharmacological properties, including:

- Antimicrobial Activity: Many substituted benzamides exhibit antimicrobial properties, making them candidates for antibiotic development.

- Anticancer Properties: Some derivatives have shown promise in inhibiting cancer cell proliferation.

- Insecticidal Activity: Research indicates that compounds with similar structural motifs can act as effective pesticides against various pests .

N-benzyl-2-chloro-4,5-difluorobenzamide can be synthesized through several methods:

- Direct Halogenation: Starting from 4,5-difluorobenzamide, chlorination can be performed using chlorinating agents under controlled conditions.

- Benzylation Reaction: The introduction of the benzyl group can be achieved via a nucleophilic substitution reaction on an appropriate precursor.

- Multi-step Synthesis: A more complex synthesis may involve multiple steps including protection-deprotection strategies and coupling reactions to achieve the desired structure .

N-benzyl-2-chloro-4,5-difluorobenzamide has several applications:

- Pharmaceuticals: It serves as a building block for the synthesis of various pharmaceutical agents.

- Agricultural Chemicals: Due to its biological activity, it is explored as a potential pesticide or herbicide.

- Material Science: The compound may also find applications in the development of new materials due to its unique chemical properties .

Research on N-benzyl-2-chloro-4,5-difluorobenzamide's interactions with biological molecules is crucial for understanding its mechanism of action. Interaction studies typically focus on:

- Binding Affinity: Evaluating how well the compound binds to specific biological targets such as enzymes or receptors.

- Structure-Activity Relationship (SAR): Understanding how variations in structure affect biological activity.

- Toxicology Studies: Assessing the safety profile of the compound in living organisms .

N-benzyl-2-chloro-4,5-difluorobenzamide shares structural similarities with several other compounds. Here are some notable examples:

Uniqueness

N-benzyl-2-chloro-4,5-difluorobenzamide is unique due to its specific combination of halogen substituents and the benzyl group, which can significantly influence its reactivity and biological interactions compared to other similar compounds.